2-(Trimethylsilyl)ethoxymethyl chloride

Descripción

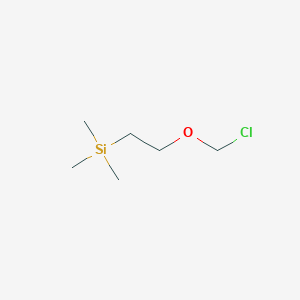

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a silicon-based protecting reagent widely used in organic synthesis, particularly for protecting hydroxyl and nitrogen-containing heterocycles (e.g., imidazoles, indoles, and pyrroles). Its molecular formula is C₆H₁₅ClOSi, with a molecular weight of 166.72 and a CAS number of 76513-69-4 . SEM-Cl is a colorless liquid at room temperature, with a boiling point of 170–172°C (ambient pressure) or 57–59°C under reduced pressure (8 mmHg), and a density of 0.942 g/mL . It is soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ether but reacts slowly with water, necessitating storage under inert gas at −20°C .

SEM-Cl introduces the SEM group (-CH₂OCH₂CH₂SiMe₃), which is stable under various reaction conditions (e.g., nucleophilic substitutions, oxidations) and is selectively cleaved under mild acidic conditions (e.g., dilute HCl or TFA) . Its applications span nucleotide synthesis (protecting 2′-hydroxyl groups in RNA synthesis) and pharmaceutical intermediates (e.g., in ruxolitinib and baricitinib synthesis) .

Propiedades

IUPAC Name |

2-(chloromethoxy)ethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXKZEMBEZGUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227327 | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76513-69-4 | |

| Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Steps

The Grignard method, as detailed in CN116789692A , involves a three-step sequence:

-

Formation of Trimethylsilyl Methylmagnesium Chloride : Chloromethyltrimethylsilane reacts with magnesium metal in anhydrous 2-methyltetrahydrofuran (2-MeTHF) under nitrogen at 60°C. This step generates the Grignard reagent, which is highly reactive toward electrophiles.

-

Reaction with Paraformaldehyde : The Grignard intermediate reacts with paraformaldehyde at 60°C for 2 hours, forming 2-(trimethylsilyl)ethoxymagnesium chloride.

-

Chloromethylation : Bromochloromethane is introduced to the system at 60°C for 10 hours, yielding SEM-Cl after filtration, solvent evaporation, and distillation.

Key Parameters and Yield

Table 1: Grignard Method Conditions

| Parameter | Value |

|---|---|

| Temperature | 60°C (all steps) |

| Reaction Time | 17 hours (total) |

| Solvent Volume | 1.0 L per 122.7 g reagent |

| Distillation Purity | >99% |

This route avoids intermediate isolation, streamlining production. However, the requirement for anhydrous conditions and magnesium handling poses safety challenges.

Reformatsky Reaction-Based Synthesis

Historical Context and Procedure

Early methods, as described in CN103408576A , rely on the Reformatsky reaction:

-

Coupling Reaction : Ethyl bromoacetate reacts with trimethylchlorosilane in the presence of zinc powder, forming a β-silyl ester.

-

Reduction : The ester is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield trimethylsilylethanol.

-

Chloromethylation : Trimethylsilylethanol undergoes chloromethylation with paraformaldehyde and HCl gas at 10–25°C.

Challenges and Modifications

Table 2: Reformatsky Method Metrics

| Step | Yield | Temperature | Time |

|---|---|---|---|

| Coupling | 65–70% | 0–25°C | 24 h |

| Reduction | 80–85% | 0°C | 6 h |

| Chloromethylation | 75% | 10–25°C | 12 h |

This pathway’s multi-step nature and sensitivity to moisture limit its industrial adoption despite accessible starting materials.

Direct Chloromethylation Approach

Single-Pot Synthesis

The ChemicalBook protocol simplifies synthesis by combining 1-bromo-2-(chloromethoxy)ethane and chlorotrimethylsilane:

-

Magnesium Activation : The bromide reacts with magnesium in tetrahydrofuran (THF) under reflux for 4 hours.

-

Silylation : Chlorotrimethylsilane is added at 20°C, forming SEM-Cl after desolvation and distillation.

Advantages Over Competing Methods

Table 3: Direct Method Optimization

| Factor | Optimal Range |

|---|---|

| Reflux Time | 4 hours |

| Silylation Temperature | 20°C |

| Magnesium Equivalents | 1.5 eq |

This method’s efficiency is counterbalanced by the high cost of 1-bromo-2-(chloromethoxy)ethane, which limits scalability.

Comparative Analysis of Methods

Industrial Scalability

-

Grignard Method : Preferred for large-scale production due to in-situ reagent formation and high yield.

-

Direct Chloromethylation : Suitable for small batches but constrained by reagent availability.

-

Reformatsky Route : Largely obsolete except for niche applications requiring minimal Si contamination.

Cost Considerations

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trimethylsilyl)ethoxymethyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chloride group.

Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis.

Common Reagents and Conditions:

Tetrabutylammonium fluoride: and are typically used as deprotection reagents.

Magnesium bromide: , lithium tetrafluoroborate , and boron trifluoride etherate are also used for deprotection.

Major Products Formed:

Aplicaciones Científicas De Investigación

Hydroxyl Protection

Overview : SEM-Cl is primarily used to protect hydroxyl groups in alcohols during synthetic procedures. It is effective for both primary and secondary alcohols, providing stability under various reaction conditions.

- Protection Mechanism : The SEM group can be introduced to alcohols via nucleophilic substitution, forming stable ether derivatives.

| Type of Alcohol | Reaction Condition | Stability |

|---|---|---|

| Primary | Mild acidic | Stable |

| Secondary | Mild acidic | Stable |

| Tertiary | Strong acidic | Unstable |

Case Study : In a study involving the protection of phenolic compounds, SEM-Cl was successfully used to shield hydroxyl groups from electrophilic attack, demonstrating its utility in multi-step synthesis where selective reactivity is crucial .

Functional Group Protection

SEM-Cl is also employed to protect other functional groups, such as carboxylic acids and aromatic amines.

- Carboxylic Acids : The SEM group can be used to protect carboxylic acids, which can later be deprotected under mild conditions using methanol reflux or magnesium bromide.

| Functional Group | Protection Method | Deprotection Method |

|---|---|---|

| Carboxylic Acid | SEM-Cl | Methanol Reflux |

| Aromatic Amine | SEM-Cl | Phosphorus Tetraiodide |

Case Study : Research demonstrated the efficacy of SEM-Cl in protecting imidazole and indole derivatives, allowing for subsequent alkylation without compromising the integrity of the protected groups .

Reagent for Synthesis

SEM-Cl serves as a reagent for synthesizing more complex molecules. It can replace formaldehyde in certain reactions, facilitating the formation of enol ethers.

- Replacement Reaction :

This reaction highlights the versatility of SEM-Cl as a reactive intermediate that can lead to various synthetic pathways.

Applications in Organocatalysis

Recent studies have shown that SEM-Cl can be effectively utilized in organocatalytic processes, enhancing the selectivity and yield of target compounds.

- Organocatalytic Reactions : The presence of the SEM group allows for more controlled reactivity in complex environments, which is beneficial in synthesizing pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(Trimethylsilyl)ethoxymethyl chloride involves the protection of hydroxyl groups by forming a stable silyl ether. This protection is achieved by the reaction of the hydroxyl group with the compound, resulting in the formation of a silyl ether linkage. The protected hydroxyl group can be selectively cleaved using fluoride ions under mild conditions, allowing for the controlled deprotection of the functional group .

Comparación Con Compuestos Similares

Key Findings :

- The SEM group is removed under milder conditions than MEM, making it suitable for acid-sensitive substrates .

- SEM-protected carboxylic acids retain stability during chromatography, unlike MEM-protected analogs, which may degrade .

SEM-Cl vs. Methoxymethyl Chloride (MOM-Cl)

Key Findings :

- SEM’s bulky trimethylsilyl group enhances steric protection, reducing undesired side reactions in crowded molecular environments .

- MOM-Cl is less versatile in nitrogen protection due to its smaller size and higher acidity during deprotection .

SEM-Cl vs. tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

| Property | SEM-Cl | TBDMS-Cl |

|---|---|---|

| Deprotection | Acid-labile | Fluoride-sensitive (e.g., TBAF) |

| Thermal Stability | Moderate | High |

| Applications | Nitrogen heterocycles | Alcohols, phenols |

Actividad Biológica

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a compound that has garnered attention in the field of organic chemistry and biochemistry, particularly for its role as a protective group in the synthesis of nucleic acids and other biomolecules. This article explores the biological activity of SEM-Cl, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

SEM-Cl is primarily utilized as a protecting group for hydroxyl functionalities in organic synthesis. Its stability under various conditions makes it particularly valuable in the synthesis of RNA and other nucleic acids. The compound's ability to protect the 2-hydroxyl group during RNA synthesis while allowing for subsequent deprotection is crucial for achieving high yields in complex chemical reactions.

The biological activity of SEM-Cl can be understood through its role in protecting functional groups during chemical reactions. When used in RNA synthesis, SEM-Cl acts by temporarily blocking reactive hydroxyl groups, thus preventing unwanted side reactions. This selectivity allows for precise modifications to nucleic acid structures.

Reaction Pathway

- Protection : The hydroxyl group on the nucleoside reacts with SEM-Cl in the presence of a base (e.g., i-Pr2NEt), leading to the formation of a 2'-O-SEM protected derivative.

- Deprotection : The SEM group can be removed under mild acidic conditions or through specific reagents, allowing for further functionalization or incorporation into larger biomolecular constructs.

1. Protective Effects During RNA Synthesis

Research indicates that SEM-Cl is effective in protecting the 2-hydroxyl group during RNA synthesis, which is critical for maintaining the integrity of the RNA molecule throughout various synthetic steps. The compound has demonstrated high regioselectivity and efficiency in introducing protective groups without significant steric hindrance, leading to improved yields compared to other protecting groups like t-butyldimethylsilyl (TBDMS) .

2. Antiviral Applications

In studies involving prodrugs, SEM-Cl has been shown to enhance the biological activity of certain antiviral compounds. For instance, derivatives synthesized using SEM-Cl exhibited improved potency against herpes simplex virus type 2 (HSV-2), with enhancements reported to be over 150-fold compared to their parent compounds .

Table 1: Summary of Biological Activities Associated with SEM-Cl

Q & A

Q. How is SEM-Cl utilized as a protecting group for alcohols and amines in organic synthesis?

SEM-Cl is widely employed to protect hydroxyl (-OH) and amine (-NH) groups due to its stability under basic and nucleophilic conditions. The typical procedure involves:

- Reaction Setup : Dissolve the substrate (alcohol/amine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).

- Base Addition : Add a hindered base like N,N-diisopropylethylamine (DIPEA, 1.5–2.0 equiv) to scavenge HCl generated during the reaction .

- SEM-Cl Addition : Introduce SEM-Cl (1.2–1.5 equiv) dropwise at 0–25°C. Stir until completion (monitored by TLC or NMR).

- Workup : Quench with aqueous NH₄Cl, extract with DCM, dry (Na₂SO₄), and concentrate.

SEM ethers/amines remain stable during subsequent reactions (e.g., Grignard, cross-coupling) but are cleaved under mild acidic conditions (e.g., 1–3 M HCl in THF, 25–50°C) .

Q. What are the optimal storage conditions for SEM-Cl, and how does instability affect experimental reproducibility?

SEM-Cl is moisture-sensitive and prone to decomposition via hydrolysis. Key storage guidelines include:

- Temperature : Store at < -20°C in sealed, amber vials under inert gas .

- Handling : Use anhydrous solvents and gloveboxes for aliquoting. Pre-cool syringes to minimize thermal degradation.

Decomposition products (e.g., 2-(trimethylsilyl)ethanol) can reduce reaction yields and introduce side reactions. Regularly validate SEM-Cl purity via H NMR (δ 0.0–0.2 ppm for Si(CH₃)₃) or GC-MS .

Advanced Questions

Q. How do SEM-protected intermediates compare to MEM or THP-protected analogs in carbohydrate chemistry?

SEM-Cl offers distinct advantages over MEM (methoxyethoxymethyl) and THP (tetrahydropyranyl) groups:

SEM’s mild deprotection minimizes side reactions in acid-sensitive substrates (e.g., glycosides), making it preferable for multi-step syntheses .

Q. What methodological challenges arise when using SEM-Cl for indole protection, and how can they be mitigated?

Protecting indole’s N–H with SEM-Cl requires careful optimization:

- Competing Side Reactions : Indole’s electron-rich C3 position may undergo electrophilic substitution. Mitigate by using low temperatures (0–5°C) and limiting SEM-Cl to 1.1 equiv .

- Base Selection : DIPEA outperforms pyridine due to reduced nucleophilicity, minimizing adduct formation .

- Deprotection Specificity : SEM-protected indoles are stable under Suzuki-Miyaura conditions but cleave selectively with TBAF (tetrabutylammonium fluoride) in THF .

Case Study : In Baricitinib synthesis, SEM-Cl protected an imidazole intermediate, enabling subsequent functionalization without deprotection .

Q. How can contradictions in reported physical data (e.g., boiling point) impact experimental design?

Discrepancies in SEM-Cl’s boiling point (e.g., 57–59°C at 8 mmHg vs. 170–172°C at ambient pressure ) highlight the need for precise pressure documentation. Researchers should:

Q. What analytical techniques are critical for characterizing SEM-protected intermediates?

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS to detect molecular ion peaks (e.g., [M+H]⁺ for SEM-protected alcohols) .

- TLC Monitoring : Use UV-active stains or iodine vapor to track reaction progress .

Methodological Considerations

Q. How does SEM-Cl’s reactivity vary with steric hindrance in tertiary alcohols?

Tertiary alcohols exhibit slower SEM protection due to steric effects. Strategies include:

- Extended Reaction Times : Stir for 12–24 hours at 25°C.

- Catalytic KI : Add KI (5–10 mol%) to enhance electrophilicity of SEM-Cl .

Example : SEM protection of a hindered steroid alcohol required 24 hours for >90% conversion, confirmed by HPLC .

Q. What precautions are necessary when scaling up SEM-Cl reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.